molecular formula C6H4O4 B186514 2-oxo-2H-pyran-3-carboxylic acid CAS No. 3040-20-8

2-oxo-2H-pyran-3-carboxylic acid

Cat. No. B186514
CAS RN: 3040-20-8
M. Wt: 140.09 g/mol
InChI Key: JZLDUSDULLYAGM-UHFFFAOYSA-N
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Description

“2-oxo-2H-pyran-3-carboxylic acid” is a cyclic α,β-unsaturated ketone . It is also known as “Methyl 2-pyrone-3-carboxylate” with the empirical formula C7H6O4 .


Molecular Structure Analysis

The molecular structure of “2-oxo-2H-pyran-3-carboxylic acid” is characterized by a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The “2-oxo” indicates a carbonyl group (C=O) at the 2-position of the ring, and the “3-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 3-position .

Scientific Research Applications

Synthetic Chemistry

2-oxo-2H-pyran-3-carboxylic acid and its derivatives have been explored extensively in synthetic chemistry. For instance, the structural properties of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid were investigated through single crystal X-ray diffraction analysis, revealing its existence in the form of an endo isomer and providing insights into the molecule's configuration (Kovalskyi et al., 2011). Furthermore, a comprehensive study was conducted to evaluate historical and novel synthesis pathways to derivatives of 2-oxo-2H-pyran-3-carboxylic acid, detailing the characterization of the compounds using spectroscopic methods and single-crystal X-ray diffraction (Wiedemann & Grohmann, 2009).

Biotechnological Production

Oxo-carboxylic acids, a category that includes 2-oxo-2H-pyran-3-carboxylic acid, are significant in organic synthesis. A biotechnological approach has been developed for the production of these acids, which are regarded as valuable building blocks in synthesis. This method emphasizes "green" conditions and aims to use renewable raw materials efficiently, while also developing new product isolation procedures for direct product recovery or capture. The process also takes advantage of robust microorganisms, potentially genetically modified, to produce a spectrum of products, showcasing the acids' utility in synthesizing various complex organic compounds (Aurich et al., 2012).

properties

IUPAC Name

2-oxopyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDUSDULLYAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356041
Record name 2-oxo-2H-pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2H-pyran-3-carboxylic acid

CAS RN

3040-20-8
Record name 2-oxo-2H-pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
12
Citations
UK Mishra, C Bal - Journal of Heterocyclic Chemistry, 2022 - Wiley Online Library
… of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylic acid (1a-k, 1eq) in 10-12 mL methanol at room temperature, KOH (2 eq.) was added and stirring continued for 3-4 h. The reaction …
Number of citations: 2 onlinelibrary.wiley.com
M Chaouche, İ Demirtaş, S Koldaş… - Turkish Journal of …, 2021 - ncbi.nlm.nih.gov
… In particular, the study reported the isolation of two new compounds, named methyl 2,3,5,6-tetrahydroxybenzoate and 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid, and 14 …
Number of citations: 3 www.ncbi.nlm.nih.gov
T Özen, N Bora, M Chaouche, İ Demirtaş, S Koldaş… - 2021 - 193.140.28.15
… Results: Two previously undescribed compounds, namely methyl 2,3,5,6-tetrahydroxybenzoate and 4-hydroxy-5-methoxy-2-oxo-2H-pyran3-carboxylic acid, and 14 known compounds, …
Number of citations: 0 193.140.28.15
A Goel, FV Singh, M Dixit, D Verma… - Chemistry–An Asian …, 2007 - Wiley Online Library
… ,4-triarylbenzenes, we carried out the reaction of 5,6-diaryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitriles 3 a and 3 d or 5,6-diaryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carboxylic acid …
Number of citations: 32 onlinelibrary.wiley.com
F Yakushiji, Y Miyamoto, Y Kunoh… - ACS Medicinal …, 2013 - ACS Publications
… The amide ester analogue 33, prepared from 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylic acid (19) and methyl 7-aminoheptanoate, was mildly hydrolyzed to 34, and then, the …
Number of citations: 30 pubs.acs.org
A Goel, FV Singh, V Kumar, M Reichert… - The Journal of …, 2007 - ACS Publications
… the compatibility of the reaction with the presence of other functional groups, the independent reaction of 5,6-bis-(4-methoxyphenyl)-4-methylsulfanyl-2-oxo-2H-pyran-3-carboxylic acid …
Number of citations: 35 pubs.acs.org
FV Singh, S Chaurasia, MD Joshi, AK Srivastava… - Bioorganic & medicinal …, 2007 - Elsevier
… Acid hydrolysis of 3 furnished 6-(2,5-dimethylfuran-3-yl)-4-methylthio-2-oxo-2H-pyran-3-carboxylic acid amide 4 in 84% yield. The methylthio group of 2H-pyran-2-one 3 was further …
Number of citations: 24 www.sciencedirect.com
JCB Carry - 1993 - search.proquest.com
… The resulting mixture was stirred at 0C for 30 min., upon which it was cannulated dropwise into a solution of 2-oxo-2H-pyran-3-carboxylic acid chloride (46) (537.7 mg, 3.391 …
Number of citations: 2 search.proquest.com
S Verma, HN Ghosh - The Journal of Physical Chemistry C, 2014 - ACS Publications
… In polar solvent, owing to electron-donating alkylamino group (1,3,4,6,7,8-hexahydro-2H-quinolzine) and electron-withdrawing carbonyl group (2-oxo-2H-pyran-3-carboxylic acid), the …
Number of citations: 27 pubs.acs.org
A Valla, F Zentz, D Cartier, R Labia - Natural Product Letters, 2000 - Taylor & Francis
… 6-n-hexyl-2-oxo-2H-pyran-3-carboxylic acid PC4 White amorphous solid …
Number of citations: 1 www.tandfonline.com

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